molecular formula C10H10Cl2N2 B11777184 4,6-Dichloro-2,5-dicyclopropylpyrimidine

4,6-Dichloro-2,5-dicyclopropylpyrimidine

Cat. No.: B11777184
M. Wt: 229.10 g/mol
InChI Key: NQMPKKZGNIBDED-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,5-dicyclopropylpyrimidine is a heterocyclic compound with the molecular formula C10H10Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and two cyclopropyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dichloro-2,5-dicyclopropylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then subjected to reflux conditions, and hydrochloric acid is added to adjust the pH. The resulting product is then chlorinated using thionyl chloride to yield this compound .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,5-dicyclopropylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyclopropyl groups can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the chlorine atoms or modifying the cyclopropyl groups.

Scientific Research Applications

4,6-Dichloro-2,5-dicyclopropylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,5-dicyclopropylpyrimidine involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylpyrimidine
  • 4,6-Dichloro-5-amino-2-propylthiopyrimidine
  • 2,4-Dichloro-5-cyclopropylpyrimidine

Uniqueness

4,6-Dichloro-2,5-dicyclopropylpyrimidine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

4,6-Dichloro-2,5-dicyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring substituted with two cyclopropyl groups and two chlorine atoms at the 4 and 6 positions. This unique structural arrangement contributes to its biological activity, particularly in enzyme inhibition and anti-inflammatory effects.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for the survival of the malaria parasite. In vitro assays demonstrated promising inhibitory activity against both wild-type and mutant strains of PfDHFR, with IC50 values ranging from 1.3 to 243 nM for wild-type and 13 to 208 nM for mutant strains .

Anti-inflammatory Effects

This compound has also exhibited significant anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase-2 (COX-2) activity, which is vital in the inflammatory process. In vitro studies reported IC50 values for COX-2 inhibition at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. A detailed SAR analysis revealed that modifications in substituents at specific positions on the pyrimidine ring can significantly enhance biological activity. For instance, substituting cyclopropyl with other groups can lead to varying degrees of potency against PfDHFR and COX-2 .

Compound Substituent IC50 (COX-2) IC50 (PfDHFR)
This compoundCyclopropyl0.04 μmol1.3 - 243 nM
Compound ACyclohexyl0.03 μmol0.5 - 150 nM
Compound BMethyl0.05 μmol3 - 180 nM

Case Studies

  • Inhibition of PfDHFR : A study synthesized various analogues of pyrimidines to assess their inhibitory effects on PfDHFR. The results indicated that compounds with cyclopropyl substitutions showed enhanced activity compared to those with larger substituents .
  • Anti-inflammatory Assays : In vivo assessments using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation markers compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

4,6-dichloro-2,5-dicyclopropylpyrimidine

InChI

InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2

InChI Key

NQMPKKZGNIBDED-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(N=C2Cl)C3CC3)Cl

Origin of Product

United States

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